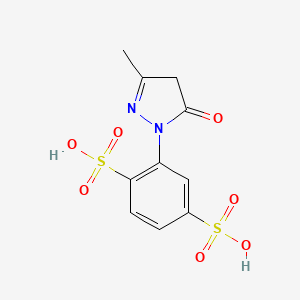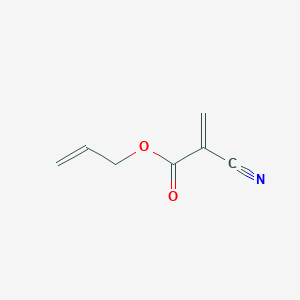
2-氰基丙烯酸烯丙酯
概述
描述
Allyl 2-cyanoacrylate is a chemical compound with the molecular formula C7H7NO2 . It is a member of the cyanoacrylates family, which are well-known for their fast-setting adhesives . Allyl 2-cyanoacrylate is used in various applications, including bonding plastics, rubbers, metal, steel, and aluminum surfaces .
Synthesis Analysis
The synthesis of Allyl 2-cyanoacrylate involves radical polymerization, which is only possible under acidic conditions . The process involves the use of ethyl 2-hydroxymethylacrylate, which is first esterified with cyanoacetic acid. The resulting iminium salt then reacts with the esterification product to form a cyanoacrylate .Molecular Structure Analysis
The molecular structure of Allyl 2-cyanoacrylate consists of an unsaturated ester group, which allows it to undergo crosslinking reactions at elevated temperatures . This feature has found use in thermally resistant adhesives .Chemical Reactions Analysis
Allyl 2-cyanoacrylate undergoes rapid anionic polymerization on exposure to surface moisture, which is responsible for its instant adhesion . It also has the ability to undergo crosslinking reactions at elevated temperatures .Physical And Chemical Properties Analysis
Allyl 2-cyanoacrylate has an average mass of 137.136 Da and a monoisotopic mass of 137.047684 Da . It is a liquid that is sold in the presence of stabilizers .科学研究应用
生物胶中增强的生物相容性
2-氰基丙烯酸烯丙酯基生物胶已得到改性以提高其生物相容性和粘合性能。例如,Lim & Lee (2014) 的一项研究表明,通过将 2-氰基丙烯酸烯丙酯与多巴胺共引发剂混合,可以提高机械性能并降低细胞毒性。类似地,Kim & Han (2017) 通过预聚合 2-氰基丙烯酸烯丙酯并将其与羟基磷灰石混合以用于多功能的身体应用,提高了生物相容性和机械性能。
医疗应用中的粘合性能
研究还集中在提高 2-氰基丙烯酸烯丙酯在医疗中的粘合性能上。 Lim & Kim (2015) 发现预聚合的 2-氰基丙烯酸烯丙酯与可生物降解弹性体混合后显示出增强的生物相容性和机械性能,可用于各种医疗应用。此外,Lee 等人(2013 年) 研究了预聚合 2-氰基丙烯酸烯丙酯作为替代组织粘合剂的生物相容性,发现其在细胞活力和生化变化方面与市售粘合剂相当。
硬组织生物粘合剂
对 2-氰基丙烯酸烯丙酯进行硬组织粘合改性是另一个感兴趣的领域。 Lim 等人(2017 年) 用双酚 A 甲基丙烯酸缩水甘油酯和羟基磷灰石改性了 2-氰基丙烯酸烯丙酯,制得了具有增强物理性能和生物相容性的硬组织应用生物粘合剂。
牙科应用
在牙科领域,2-氰基丙烯酸烯丙酯已用于增强牙科材料的性能。 Lim 等人(2010 年) 将 2-氰基丙烯酸烯丙酯添加到玻璃离子水门汀中,显着提高了其与牙齿结构的粘合强度。
伤口愈合性能
2-氰基丙烯酸烯丙酯的伤口愈合性能也通过与可生物降解聚合物的改性得到增强。 Lee 等人(2015 年) 通过将预聚合的 2-氰基丙烯酸烯丙酯与聚 L-乳酸混合制成了一种新的组织粘合剂,该粘合剂在大鼠模型中显示出改善的生物相容性、减少的炎症和增强的胶原蛋白形成。
安全和危害
Allyl 2-cyanoacrylate is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid inhaling vapors or spray mist, and handle it in accordance with good industrial hygiene and safety practice .
未来方向
The future directions of Allyl 2-cyanoacrylate research could involve the development of new skin adhesives that can be used inside and outside the body, which prevent infection and have fewer scars and less side effects . Additionally, the development of new methods for the preparation of cyanoacrylates and the creation of new adhesive materials based on them are constantly being continued .
属性
IUPAC Name |
prop-2-enyl 2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-3-4-10-7(9)6(2)5-8/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCZEZQMUWEPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30209-88-2 | |
| Record name | 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30209-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5064625 | |
| Record name | Allyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-cyanoacrylate | |
CAS RN |
7324-02-9 | |
| Record name | 2-Propen-1-yl 2-cyano-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7324-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl 2-cyanoacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl 2-cyanoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allyl 2-cyanoacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ3WUR5LXN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

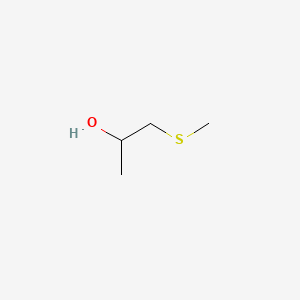
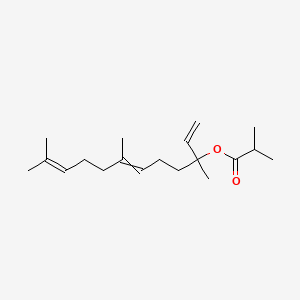
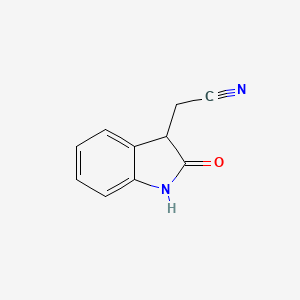
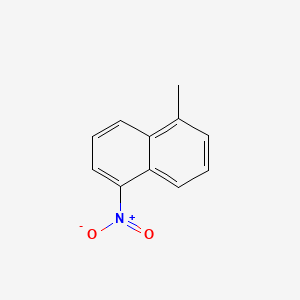
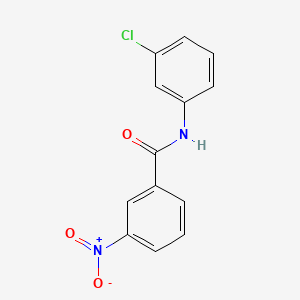
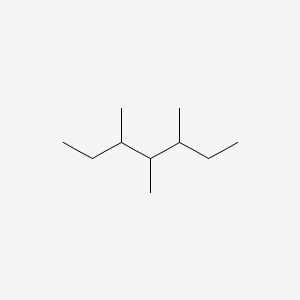
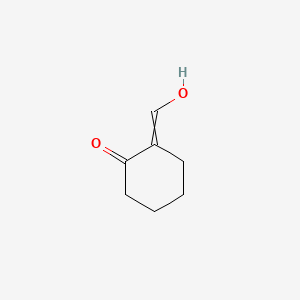
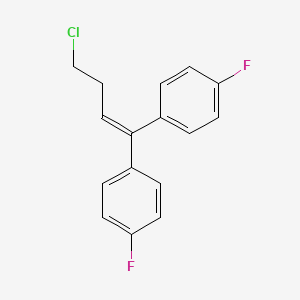
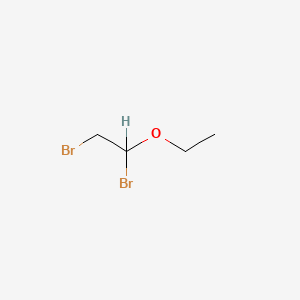
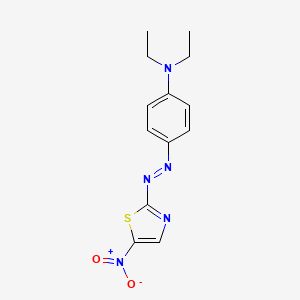
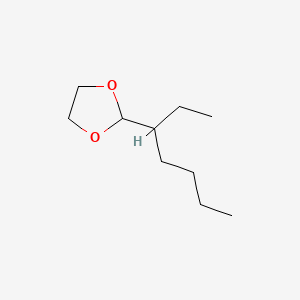
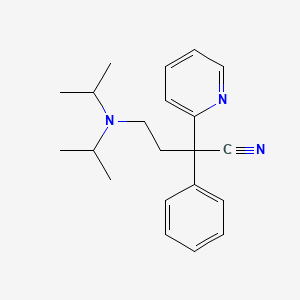
![2-Propenoic acid, 2-cyano-3-[4-[(4-ethoxyphenyl)methylamino]phenyl]-, ethyl ester](/img/structure/B1607210.png)
